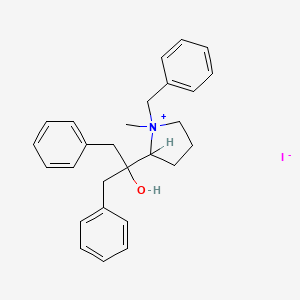
2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide is a complex organic compound It features a pyrrolidinium core substituted with hydroxy, phenyl, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and phenylmethyl groups can be done via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the phenyl rings.
Substitution: The phenyl and phenylmethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Diagnostic Tools: Could be used in the development of diagnostic reagents.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-phenylpyrrolidinium iodide: Lacks the hydroxy and phenylmethyl groups.
2-Phenyl-1-methylpyrrolidinium iodide: Lacks the hydroxy group.
1-Hydroxy-2-phenylpyrrolidinium iodide: Lacks the phenylmethyl groups.
Uniqueness
2-(1-Hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-methyl-1-(phenylmethyl)pyrrolidinium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
79820-06-7 |
|---|---|
Molecular Formula |
C27H32INO |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-(1-benzyl-1-methylpyrrolidin-1-ium-2-yl)-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-28(22-25-16-9-4-10-17-25)19-11-18-26(28)27(29,20-23-12-5-2-6-13-23)21-24-14-7-3-8-15-24;/h2-10,12-17,26,29H,11,18-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZNNTXZHEBCDWHP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















